molecular formula C23H27FN4O5S B12225870 4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one

Cat. No.: B12225870
M. Wt: 490.5 g/mol
InChI Key: GMAKMPPZXAMIRW-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a piperazinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperazinone Core: This step involves the cyclization of appropriate precursors to form the piperazinone ring. Common reagents used in this step include amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the introduction of the fluorophenyl group through nucleophilic substitution reactions. Reagents such as fluorobenzene derivatives and suitable nucleophiles are used.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides and bases.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone core and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or thiols.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may affect various biochemical pathways by interacting with key proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

4-[(4-Fluorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one can be compared with other similar compounds, such as:

    4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    4-[(4-Methylphenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one: This compound has a methylphenyl group, which may influence its chemical properties and interactions.

    4-[(4-Bromophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H27FN4O5S

Molecular Weight

490.5 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one

InChI

InChI=1S/C23H27FN4O5S/c1-33-19-6-4-18(5-7-19)26-12-14-27(15-13-26)22(29)16-21-23(30)25-10-11-28(21)34(31,32)20-8-2-17(24)3-9-20/h2-9,21H,10-16H2,1H3,(H,25,30)

InChI Key

GMAKMPPZXAMIRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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